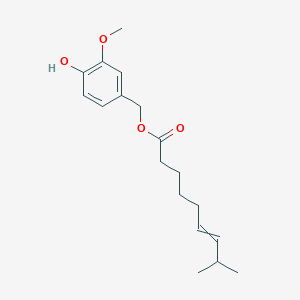
Capsiate Natura;CH-19 Capsiate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Unlike capsaicin, which is responsible for the spicy sensation in hot peppers, capsiate does not produce a burning sensation. This compound has garnered significant interest due to its potential health benefits, including its ability to enhance energy expenditure and fat oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in the synthesis of capsaicin . The biosynthetic pathway involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase . The esterification of vanillyl alcohol with a branched-chain fatty acid, such as 8-methylnonanoic acid, is then performed under reduced pressure without solvents .
Industrial Production Methods
Large-scale production of capsiate involves chemical synthesis, which is more cost-effective than extraction from cultivated “CH-19 Sweet” peppers . The process includes the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis and lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid .
Chemical Reactions Analysis
Types of Reactions
Capsiate undergoes various chemical reactions, including oxidation, reduction, and esterification . The reduction of vanillin to vanillyl alcohol is a key step in its biosynthesis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Cinnamyl alcohol dehydrogenase catalyzes the reduction of vanillin to vanillyl alcohol.
Esterification: Lipase-catalyzed esterification is performed under reduced pressure without solvents.
Major Products
The major products formed from these reactions include vanillyl alcohol and capsiate .
Scientific Research Applications
Capsiate has a wide range of scientific research applications:
Mechanism of Action
Capsiate exerts its effects by activating transient receptor potential vanilloid subtype 1 (TRPV1) receptors in the gut, but not in the oral cavity . This activation leads to increased energy expenditure and fat oxidation, contributing to its thermogenic and appetite-suppressing properties . The molecular targets involved include TRPV1 receptors and pathways related to energy metabolism .
Comparison with Similar Compounds
Capsiate is structurally similar to capsaicin but differs in its lack of pungency . Other similar compounds include:
Dihydrocapsiate: Another non-pungent analog of capsaicin found in “CH-19 Sweet” peppers.
Nordihydrocapsiate: A non-pungent capsaicinoid-like substance with similar physiological properties.
Capsiate’s uniqueness lies in its ability to activate TRPV1 receptors without causing a burning sensation, making it a more palatable option for individuals sensitive to spicy foods .
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














